molecular formula C13H13IN2O B14501707 N'-(4-hydroxyphenyl)benzenecarboximidamide hydroiodide CAS No. 64593-91-5

N'-(4-hydroxyphenyl)benzenecarboximidamide hydroiodide

Cat. No.: B14501707
CAS No.: 64593-91-5
M. Wt: 340.16 g/mol
InChI Key: XSAVGQOJOWHEDI-UHFFFAOYSA-N
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Description

N’-(4-hydroxyphenyl)benzenecarboximidamide hydroiodide is a chemical compound with the molecular formula C13H13IN2O. It is known for its unique structure, which includes a hydroxyphenyl group and a benzenecarboximidamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-hydroxyphenyl)benzenecarboximidamide hydroiodide typically involves the reaction of 4-hydroxyaniline with benzenecarboximidamide in the presence of hydroiodic acid. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N’-(4-hydroxyphenyl)benzenecarboximidamide hydroiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(4-hydroxyphenyl)benzenecarboximidamide hydroiodide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N’-(4-hydroxyphenyl)benzenecarboximidamide hydroiodide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxyphenyl)benzenesulfonamide
  • N-(4-hydroxyphenyl)benzamide
  • N-(4-hydroxyphenyl)benzylamine

Uniqueness

N’-(4-hydroxyphenyl)benzenecarboximidamide hydroiodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

64593-91-5

Molecular Formula

C13H13IN2O

Molecular Weight

340.16 g/mol

IUPAC Name

N'-(4-hydroxyphenyl)benzenecarboximidamide;hydroiodide

InChI

InChI=1S/C13H12N2O.HI/c14-13(10-4-2-1-3-5-10)15-11-6-8-12(16)9-7-11;/h1-9,16H,(H2,14,15);1H

InChI Key

XSAVGQOJOWHEDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)O)N.I

Origin of Product

United States

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